2,4-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline
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Overview
Description
2,4-Dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 3-(trifluoromethyl)benzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 2,4-dimethoxyaniline is reacted with 3-(trifluoromethyl)benzyl chloride in the presence of the base, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,4-Dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which 2,4-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. This can lead to inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyaniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)aniline:
2,4-Dimethoxybenzylamine: Similar structure but without the trifluoromethyl group, leading to different pharmacokinetic properties.
Uniqueness
2,4-Dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline is unique due to the presence of both dimethoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,4-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2/c1-21-13-6-7-14(15(9-13)22-2)20-10-11-4-3-5-12(8-11)16(17,18)19/h3-9,20H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXSGKTWTJDLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=CC(=CC=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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